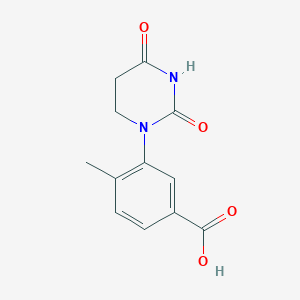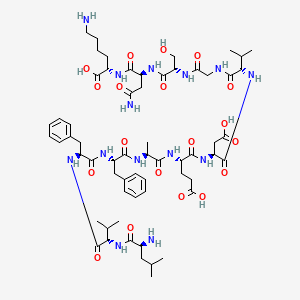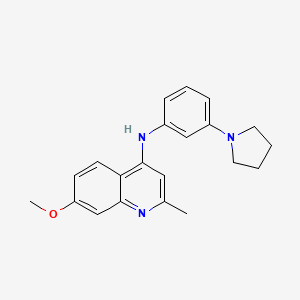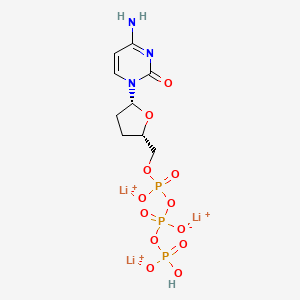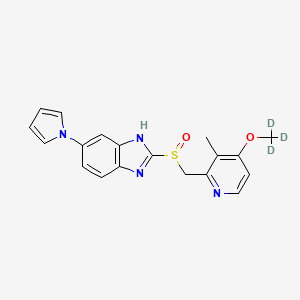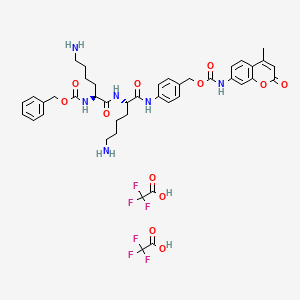
Taltobulin intermediate-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taltobulin intermediate-8 is a chemical compound used as an intermediate in the synthesis of Taltobulin, a potent microtubule inhibitor. Taltobulin is commonly used in the preparation of antibody-drug conjugates (ADC) as a cytotoxic component. It disrupts tubulin polymerization, induces mitotic arrest, and triggers apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Taltobulin intermediate-8 involves a convergent multicomponent strategy. One of the key steps in the synthesis is the four-component Ugi reaction (Ugi-4CR), which allows for the rapid assembly of the compound . The synthetic route is designed to be efficient and scalable, enabling the production of this compound in good yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Taltobulin intermediate-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are commonly used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Taltobulin intermediate-8 has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of Taltobulin and other related compounds.
Biology: The compound is studied for its effects on microtubule dynamics and cell division.
Medicine: this compound is used in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: The compound is utilized in the large-scale production of Taltobulin for pharmaceutical applications
Wirkmechanismus
Taltobulin intermediate-8 exerts its effects by disrupting tubulin polymerization. It binds to the colchicine binding site on tubulin, preventing the formation of microtubules. This disruption leads to mitotic arrest and subsequent apoptosis of the affected cells. The compound’s ability to overcome P-glycoprotein-mediated resistance makes it a valuable tool in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Hemiasterlin: A natural product with similar antimitotic properties.
HTI-286: A synthetic analogue of hemiasterlin with potent antimicrotubule activity.
Vinblastine: A vinca alkaloid that also disrupts microtubule dynamics.
Uniqueness: Taltobulin intermediate-8 is unique due to its synthetic accessibility and potent activity as a microtubule inhibitor. Unlike natural products like hemiasterlin, this compound can be synthesized efficiently using a convergent multicomponent strategy. Additionally, its ability to overcome drug resistance mechanisms makes it a valuable compound in cancer research and therapy .
Eigenschaften
CAS-Nummer |
676487-38-0 |
|---|---|
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m0/s1 |
InChI-Schlüssel |
ZWQAFCGLXUTMKH-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


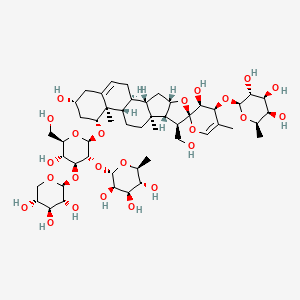
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)

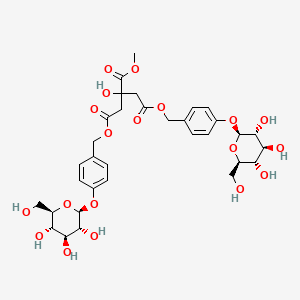

![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
